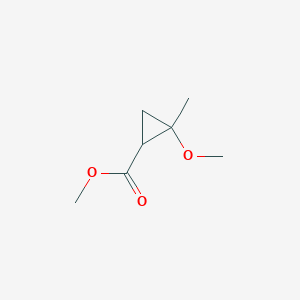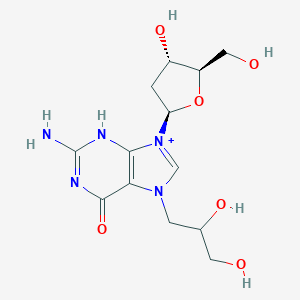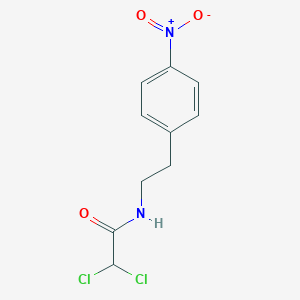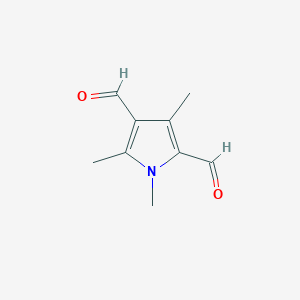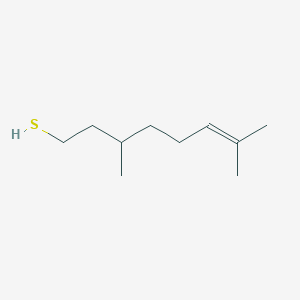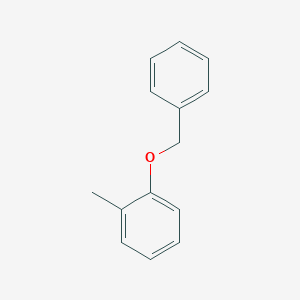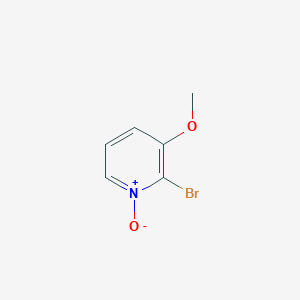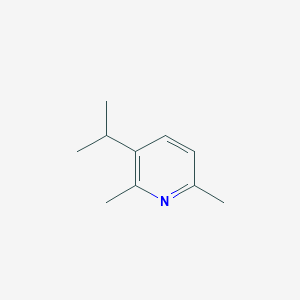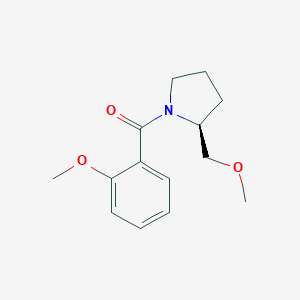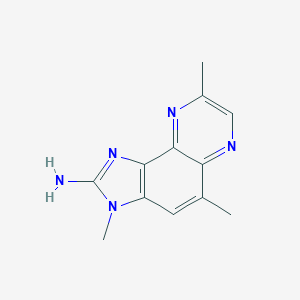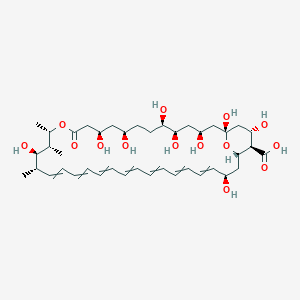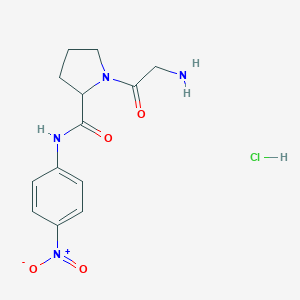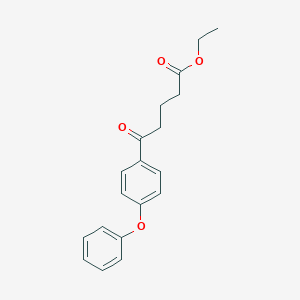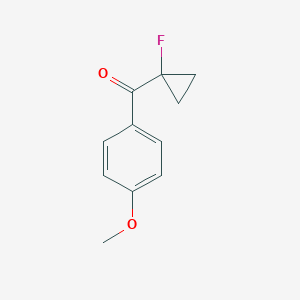
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone, also known as FCPR-MO, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has potential applications in various fields of scientific research. It has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for cancer and autoimmune disease research. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has also been studied for its potential use as a probe in magnetic resonance imaging (MRI) and as a ligand for positron emission tomography (PET) imaging.
Mécanisme D'action
The exact mechanism of action of (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone is not fully understood. However, studies have shown that it interacts with certain proteins and enzymes in the body, leading to the inhibition of tumor growth and inflammation. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in imaging studies.
Effets Biochimiques Et Physiologiques
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone can reduce tumor size and improve survival rates in animal models. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and stability. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone also has a low toxicity profile, making it a safe compound to use in in vitro and in vivo studies. However, (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone research. One potential direction is to further explore its antitumor and anti-inflammatory properties, with the aim of developing new therapies for cancer and autoimmune diseases. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone could also be further studied as a probe for MRI and PET imaging, with the goal of improving imaging techniques and developing new diagnostic tools. Additionally, further research could be conducted to better understand the mechanism of action of (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone can be synthesized through a multistep process that involves the reaction of (4-methoxyphenyl)cyclopropyl ketone with fluorine gas in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone. This synthesis method has been optimized to provide high yields and purity of (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone.
Propriétés
Numéro CAS |
103543-85-7 |
|---|---|
Nom du produit |
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone |
Formule moléculaire |
C11H11FO2 |
Poids moléculaire |
194.2 g/mol |
Nom IUPAC |
(1-fluorocyclopropyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C11H11FO2/c1-14-9-4-2-8(3-5-9)10(13)11(12)6-7-11/h2-5H,6-7H2,1H3 |
Clé InChI |
BQOXHSGUJQVIQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2(CC2)F |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2(CC2)F |
Synonymes |
Methanone, (1-fluorocyclopropyl)(4-methoxyphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



